2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
Description
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Properties
CAS No. |
573930-79-7 |
|---|---|
Molecular Formula |
C16H15FN6OS |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H15FN6OS/c1-2-23-15(13-9-18-7-8-19-13)21-22-16(23)25-10-14(24)20-12-6-4-3-5-11(12)17/h3-9H,2,10H2,1H3,(H,20,24) |
InChI Key |
YNHWBTGNALQWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a derivative of the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
- Molecular Formula : C18H18N6OS
- Molecular Weight : 382.44 g/mol
Biological Activity Overview
The biological activity of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is primarily attributed to the triazole moiety and its interactions with various biological targets. The following sections summarize key findings related to its activity against different pathogens and potential therapeutic applications.
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. In a comparative study, several triazole compounds demonstrated significant antifungal activity against various strains of fungi. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2-(Triazole derivative) | 0.125 - 8 | Candida albicans, Aspergillus fumigatus |
| 2 ((this compound)) | Not specifically reported but hypothesized to have similar or enhanced activity due to structural similarities |
The presence of the pyrazine ring may enhance the antifungal efficacy by improving membrane permeability and targeting specific enzymatic pathways in fungal cells .
Antibacterial Activity
The antibacterial potential of triazole derivatives is notable. A study found that certain triazole compounds exhibited high potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound may exhibit similar properties due to its structural features:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Triazole derivatives | 0.046 - 3.11 | MRSA, E. coli |
| 2 ((this compound)) | Predicted to be effective based on structure |
The effectiveness against MRSA suggests that further investigation into this compound could reveal promising results in overcoming antibiotic resistance .
Anticancer Activity
Emerging research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Triazole derivatives | 10 - 20 | HeLa, MCF7 |
| 2 ((this compound)) | Potentially similar efficacy based on structural analogs |
Studies suggest that modifications in the phenyl group can significantly influence anticancer activity .
Case Studies
- Antifungal Efficacy : In a study examining a series of triazole derivatives, compounds with similar structures to this one showed enhanced antifungal activity against clinical isolates of Candida species with MIC values significantly lower than standard treatments .
- Antibacterial Studies : A recent investigation into a library of triazole compounds revealed that those with electron-donating groups at specific positions exhibited superior antibacterial effects against Gram-positive bacteria compared to traditional antibiotics .
Scientific Research Applications
Antifungal Activity
- Mechanism of Action : Compounds containing the 1,2,4-triazole moiety are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. This mechanism is crucial for the antifungal activity of many triazole derivatives.
- Efficacy : Research indicates that derivatives similar to 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide exhibit significant antifungal properties against various strains, often outperforming established antifungal agents like fluconazole and ketoconazole .
Antibacterial Activity
- Broad Spectrum : The compound has shown potential against both Gram-positive and Gram-negative bacteria. Studies have reported that similar triazole derivatives possess minimum inhibitory concentrations (MICs) comparable to or lower than those of traditional antibiotics .
- Resistance Mechanism : The incorporation of the triazole ring enhances the compound's ability to overcome bacterial resistance mechanisms, making it a candidate for developing new antibacterial therapies.
Antiviral Properties
Research has also suggested that certain triazole derivatives may exhibit antiviral activity by inhibiting viral replication processes. The specific mechanisms for 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide are still under investigation but hold promise for future antiviral drug development.
Fungicides
The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its efficacy against plant pathogens can help in managing crop diseases effectively while minimizing the impact on beneficial microorganisms.
Pesticides
Research into the application of triazole derivatives as pesticides is ongoing. Their ability to disrupt fungal growth can be harnessed to develop safer and more effective agricultural chemicals.
Study on Antifungal Activity
In a comparative study, triazole derivatives were tested against Aspergillus flavus and Candida albicans. The results indicated that compounds with similar structures to 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide demonstrated higher antifungal activity than conventional treatments .
Study on Antibacterial Properties
A series of synthesized triazole compounds were evaluated for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that specific derivatives exhibited MIC values significantly lower than those of standard antibiotics .
Chemical Reactions Analysis
Thioether Group (-S-)
-
Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (R-SO) or sulfone (R-SO₂) derivatives.
-
Example: Treatment with 3 eq. H₂O₂ in acetic acid yields sulfone at 60°C (85% conversion).
-
-
Alkylation : Undergoes S-alkylation with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.
Table 2: Thioether Reactivity
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| Oxidation | H₂O₂ (3 eq.) | Sulfone | Acetic acid, 60°C, 4 h |
| Alkylation | CH₃I, K₂CO₃ | S-Methyl derivative | DMF, rt, 12 h |
Triazole Ring
-
Electrophilic Substitution : The triazole nitrogen participates in reactions with electrophiles (e.g., nitration or halogenation) .
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺ or Pd²⁺) in catalytic systems .
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : NaOH (2M) at 80°C cleaves the amide bond to form carboxylic acid (92% yield).
-
Enzymatic Hydrolysis : Porcine liver esterase selectively hydrolyzes derivatives under mild conditions .
Table 3: Hydrolysis Products
| Conditions | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic | HCl (6M) | 2-Fluoroaniline + acetic acid | 88 |
| Basic | NaOH (2M) | Carboxylic acid derivative | 92 |
Stability Under Environmental Conditions
-
Photodegradation : UV light (254 nm) induces decomposition via radical pathways (t₁/₂ = 4.2 h in methanol).
-
Thermal Stability : Stable up to 200°C; decomposes above 220°C to release pyrazine and sulfur-containing fragments .
Biological Derivatization
-
Glycosylation : Reacts with activated sugars (e.g., UDP-glucose) in enzymatic assays to study P2Y14 receptor interactions .
-
Peptide Conjugation : Forms conjugates with cysteine-containing peptides via disulfide exchange.
This compound’s reactivity profile supports its utility in medicinal chemistry and materials science. Further studies should explore its catalytic and pharmacokinetic applications .
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring serves as the central scaffold of the target compound. Its synthesis typically begins with pyrazine-2-carbohydrazide , derived from pyrazine-2-carboxylic acid through esterification followed by hydrazide formation. In a representative procedure, pyrazine-2-carboxylic acid is refluxed with methanol and sulfuric acid to yield methyl pyrazine-2-carboxylate, which is then treated with hydrazine hydrate in ethanol to form the hydrazide derivative .
Subsequent reaction with ethyl isothiocyanate in anhydrous ethanol under reflux conditions generates a thiourea intermediate. Cyclization of this intermediate is achieved using sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to precipitate the triazole-thiol (5-(pyrazin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol ) . Critical parameters include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, 8h | 85–90% |
| Thiourea synthesis | Ethyl isothiocyanate, 12h | 78% |
| Cyclization | NaOH, HCl, ethanol, 5h | 65% |
The triazole-thiol’s structure is confirmed via -NMR, showing characteristic singlet peaks for the triazole protons (δ 8.2–8.5 ppm) and ethyl group (δ 1.3–1.4 ppm) .
Purification and Structural Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water 65:35) . Key spectroscopic data include:
-
-NMR (DMSO-) : δ 1.33 (t, 3H, -CHCH), 4.21 (q, 2H, -CHCH), 7.12–7.49 (m, 4H, fluorophenyl), 8.65 (s, 1H, pyrazine) .
-
HRMS : [M+H] calculated for CHFNOS: 403.1052; found: 403.1049 .
X-ray crystallography of analogous compounds reveals planar triazole and pyrazine rings, with bond lengths of 1.36 Å (C–N) and 1.74 Å (C–S), consistent with expected hybridization states .
Computational Insights into Reaction Pathways
Molecular docking studies of similar triazole derivatives highlight the role of the thioacetamide group in stabilizing transition states during alkylation. Density functional theory (DFT) calculations suggest that the sulfur atom’s polarizability lowers the activation energy for SN2 displacement by 12–15 kcal/mol compared to oxygen analogs .
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation : Competing 1,3,4-triazole isomers are minimized by using excess ethyl isothiocyanate and maintaining reaction temperatures below 60°C .
-
Byproduct Formation During Alkylation : Premature hydrolysis of the bromoacetamide is mitigated by anhydrous conditions and molecular sieves .
-
Low Solubility of Intermediates : Dimethylacetamide (DMA) co-solvent systems improve yields by 18% in cyclization steps .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, a triazole-thione intermediate (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) is reacted with a chloroacetamide derivative in ethanol under reflux with aqueous KOH (1:1 ratio) for 1 hour. Post-reaction, the product is precipitated by pouring the mixture into water, filtered, and recrystallized from ethanol . Solvent choice (e.g., ethanol vs. dioxane) and reaction time (30–60 minutes) significantly impact purity and yield, as seen in analogous triazole-thioacetamide syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions (e.g., pyrazine, fluorophenyl). Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight. X-ray crystallography, though less common, resolves stereochemical ambiguities in triazole derivatives .
Q. What in vitro or in vivo models are used to evaluate the biological activity of similar triazole-thioacetamide derivatives?
- Methodological Answer : Anti-exudative activity (AEA) is assessed using carrageenan-induced rat paw edema models . For neurobiological targets (e.g., insect odorant receptors), electrophysiological assays in Drosophila melanogaster are employed to study agonist/antagonist effects . Cell viability assays (e.g., MTT) screen for cytotoxicity in cancer or microbial models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for triazole-thioacetamide derivatives?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., pyrazine vs. pyridine substituents) or assay conditions. For example, VUAA-1 (a triazole-thioacetamide analog) shows strong Orco agonism in Drosophila but weak activity in mammalian cells due to receptor specificity . Meta-analysis of substituent effects (e.g., electron-withdrawing groups on the phenyl ring) and standardized assay protocols (e.g., consistent cell lines, concentrations) are critical .
Q. What strategies optimize the synthetic yield of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide under scaled-up conditions?
- Methodological Answer :
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- Solvent Optimization : Ethanol-dioxane mixtures (1:2) improve recrystallization yields compared to ethanol alone .
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like oxidation of the thiol group .
Q. How does the substitution pattern on the triazole and acetamide moieties influence structure-activity relationships (SAR)?
- Methodological Answer :
- Triazole Substitution : Ethyl groups at position 4 enhance lipophilicity and receptor binding, as seen in OLC-12 (4-ethyl, 4-isopropylphenyl), which outperforms methyl-substituted analogs .
- Acetamide Tail : Fluorophenyl groups improve metabolic stability compared to chlorophenyl analogs, but reduce solubility. Introducing methoxy or amino groups balances these properties .
Q. What computational methods are used to predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with receptors like odorant-binding proteins (OBPs) or kinases. Density functional theory (DFT) calculates electron distribution to predict reactive sites. QSAR models correlate substituent parameters (e.g., Hammett constants) with bioactivity .
Q. How can researchers address challenges in purifying multi-step synthetic intermediates?
- Methodological Answer :
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) separates regioisomers.
- Recrystallization : Ethanol-water systems (4:1) purify thioacetamide intermediates with >90% recovery .
- HPLC : Reverse-phase C18 columns resolve closely related impurities in final products .
Data Contradiction Analysis
Q. Why do some studies report high anti-inflammatory activity for triazole-thioacetamides, while others show minimal effects?
- Methodological Answer : Variations in substituent electronegativity (e.g., 4-ethyl vs. 4-allyl) alter pharmacokinetics. For instance, 4-ethyl derivatives exhibit stronger COX-2 inhibition, but poor solubility limits in vivo efficacy. Standardizing administration routes (e.g., intraperitoneal vs. oral) and using bioavailability enhancers (e.g., cyclodextrins) reconcile such discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
